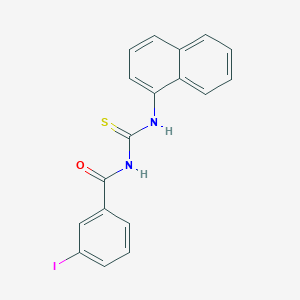
3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of thiourea derivatives. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications . The structure of this compound includes an iodine atom, a naphthalene ring, and a benzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of 3-iodobenzoyl chloride with naphthalen-1-ylthiourea under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product.
Chemical Reactions Analysis
3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Complex Formation: The compound can form stable complexes with metal ions, which can be used in catalysis or as intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with metal ions and biological macromolecules. The thiourea moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways . These interactions can affect enzyme activity, gene expression, and cellular signaling, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide include other thiourea derivatives such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide and N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the iodine atom in this compound makes it unique, as it can participate in specific substitution reactions and form distinct metal complexes .
Properties
IUPAC Name |
3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2OS/c19-14-8-3-7-13(11-14)17(22)21-18(23)20-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEARHATQPAWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B4944849.png)
![N-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride](/img/structure/B4944861.png)
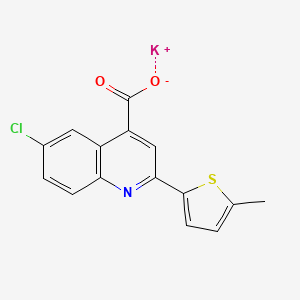
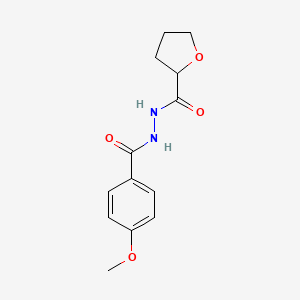
![ethyl 4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4944894.png)
![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B4944899.png)
![2-(2,4-dichlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]acetamide](/img/structure/B4944907.png)
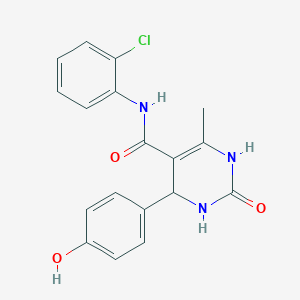
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4944934.png)
![1-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B4944937.png)
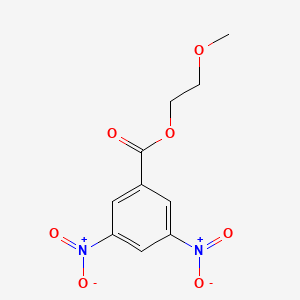
![N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B4944951.png)
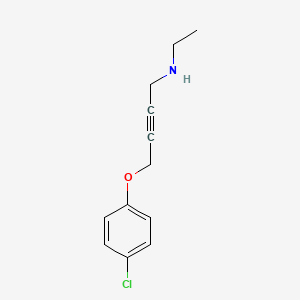
![5-(4-bromophenyl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4944965.png)
